molecular formula C18H17BrFNO4 B4844674 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4844674
M. Wt: 410.2 g/mol
InChI Key: XVQONDQYMSMQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BFDQ, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BFDQ belongs to the class of quinolone alkaloids and exhibits a unique chemical structure that makes it an interesting target for drug discovery research.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In the case of antimalarial activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is thought to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent death of the parasite. In the case of anticancer activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In the case of antimalarial activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth and replication of the malaria parasite, leading to a decrease in parasitemia and an increase in survival rates. In the case of anticancer activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell death in cancer cells, leading to a decrease in tumor size and metastasis. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its potent and selective activity against various biological targets, making it a promising candidate for drug discovery research. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one of the main limitations of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its complex chemical structure, which makes it difficult and expensive to synthesize in large quantities. Furthermore, the exact mechanism of action of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new formulations for drug delivery. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be further explored for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of extensive research due to its potential therapeutic applications. Several studies have investigated the anticancer, antimalarial, and antitubercular properties of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. In a study published in the Journal of Medicinal Chemistry, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone was found to exhibit potent antimalarial activity against drug-resistant strains of Plasmodium falciparum. Another study published in the European Journal of Medicinal Chemistry reported that 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone showed promising anticancer activity against human cancer cell lines. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess antitubercular activity, making it a potential candidate for the treatment of tuberculosis.

properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)10(7-15(22)21-13)9-4-5-12(20)11(19)6-9/h4-6,8,10H,7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQONDQYMSMQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=C(C=C3)F)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.